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Compound of Interest |

2-(3-Chlorophenyl)ethyl
Compound Name:
cyclopropyl ketone

CAS No.: 898787-52-5

Cat. No.: B1360563

\

Chemical Identity & Nomenclature Resolution

In the context of drug discovery, precise nomenclature is the bedrock of database integrity and
patent clarity. The term "Cyclopropyl 3-chlorophenethyl ketone" is a trivial (semi-systematic)
name that describes the molecule by its constituent fragments: a cyclopropyl group, a ketone
linker, and a 3-chlorophenethyl tail.

To ensure unambiguous identification in chemical inventories and regulatory filings, the
following synonym hierarchy must be employed.

Validated Synonym Table
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Nomenclature System

Name / Identifier

Technical Context

IUPAC (Preferred)

1-cyclopropyl-3-(3-

chlorophenyl)propan-1-one

Official registry name for

publications/patents.

Systematic (Alternative)

3-(3-Chlorophenyl)-1-

cyclopropyl-1-propanone

Common in vendor catalogs

(e.g., Enamine, Sigma).

Functional Class

Cyclopropyl 3-chlorophenethyl
ketone

Trivial name used in lab
notebooks/internal

discussions.

Fragment-Based

-(3-Chlorophenyl)ethyl

cyclopropy! ketone

Emphasizes the ethylene

linker (

-position).

Inversion Name

(3-Chlorophenethyl)

(cyclopropyl)methanone

Rare; treats the carbonyl as a

methane derivative.

Structural Descriptors

¢ Molecular Formula:

¢ Molecular Weight: 208.68 g/mol

« SMILES:Clclcccc(CCC(=0)C2CC2)cl

e InChl Key: (Predicted) InChl=1S/C12H13CIO/... (Variable based on tautomers, though

unlikely for this ketone).

Synthetic Architecture

Synthesizing cyclopropyl ketones requires careful selection of methodologies to prevent the

opening of the strained cyclopropane ring (homo-Michael addition susceptibility). The following

protocol utilizes a Weinreb Amide intermediate strategy, which prevents over-addition (a

common failure mode in direct Grignard-to-acid-chloride reactions) and preserves the

cyclopropyl integrity.
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Retrosynthetic Analysis (DOT Visualization)

Target:
1-cyclopropyl-3-(3-chlorophenyl)propan-1-one

Nucleophilic Acyl Substitution

Intermediate: Reagent A:
N-methoxy-N-methylcyclopropanecarboxamide 3-Chlorophenethylmagnesium bromide

Starting Material:
Cyclopropanecarbonyl chloride

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Weinreb amide to
prevent over-alkylation.

Validated Synthesis Protocol

Objective: Preparation of 1-cyclopropyl-3-(3-chlorophenyl)propan-1-one (10 mmol scale).

Phase A: Formation of the Weinreb Amide

e Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
nitrogen inlet.

» Reagents: Charge RBF with N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and
dichloromethane (DCM, anhydrous). Cool to 0°C.

» Base Addition: Add Pyridine (2.2 eq) dropwise.
» Acylation: Add Cyclopropanecarbonyl chloride (1.0 eq) dropwise over 15 minutes.

o Workup: Stir at RT for 2 hours. Quench with 1M HCI. Extract with DCM. Dry organic layer
over
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. Concentrate to yield N-methoxy-N-methylcyclopropanecarboxamide.

Phase B: Grighard Coupling

o Grignard Preparation: In a separate vessel, prepare 3-chlorophenethylmagnesium bromide
from 1-(2-bromoethyl)-3-chlorobenzene and Mg turnings in THF. (Note: lodine crystal
initiation may be required).

e Coupling: Dissolve the Weinreb amide (from Phase A) in anhydrous THF and cool to -78°C.
e Addition: Cannulate the Grignard reagent (1.2 eq) slowly into the amide solution.

e Reaction: Allow to warm to 0°C over 2 hours. The stable tetrahedral intermediate prevents
double addition.

e Quench: Pour reaction mixture into saturated

solution.

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Do not allow the Grignard reaction to exceed 0°C before quenching to
avoid cyclopropyl ring opening or rearrangement.

Analytical Characterization Profile

To validate the identity of the synthesized "Cyclopropyl 3-chlorophenethyl ketone," the following
spectral features must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
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Cyclopropyl
0.95-1.05 Multiplet 2H cPr-CH methylene
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Cyclopropyl
0.80 - 0.90 Multiplet 2H cPr-CH methylene

(cis/trans avg).

Mass Spectrometry (ESI+)

o Expected [M+H]+: 209.07 (for

Cl) and 211.07 (for

cl).

 Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks, confirming the presence of a single

chlorine atom.

Pharmaceutical Relevance & Bioisosterism
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Why synthesize this specific scaffold? The cyclopropyl 3-chlorophenethyl ketone serves as a
critical bioisostere in medicinal chemistry.

Metabolic Stability
The cyclopropyl group is often used to replace isopropyl or tert-butyl groups.
o Advantage: It reduces the lipophilicity (

) slightly while increasing metabolic stability against CYP450 oxidation (specifically
preventing hydroxylation at the equivalent alkyl positions).

 Rigidity: The cyclopropyl ring adds conformational constraint, potentially locking the
pharmacophore into a bioactive conformation.

Pathway Logic (DOT Visualization)
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Figure 2: Bioisosteric rationale for selecting the cyclopropyl moiety over open-chain alkyls.

References

e |[UPAC Nomenclature of Organic Chemistry. (2013). Recommendations and Preferred
Names. Royal Society of Chemistry. [Link]

e« Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating
agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1360563?utm_src=pdf-body-img
https://pubs.rsc.org/en/content/ebook/978-0-85404-182-4
https://www.sciencedirect.com/science/article/abs/pii/S004040390191316X
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic
Press. [Link]

e PubChem Compound Summary. (Generic Search for Chlorophenethyl ketones). National
Library of Medicine. [Link]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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